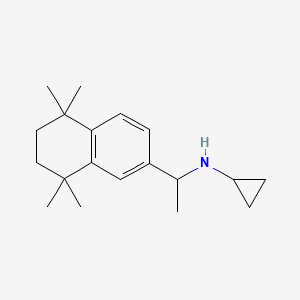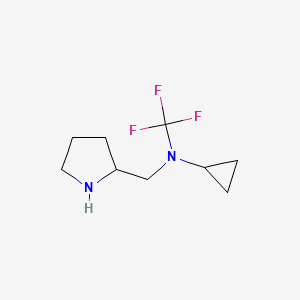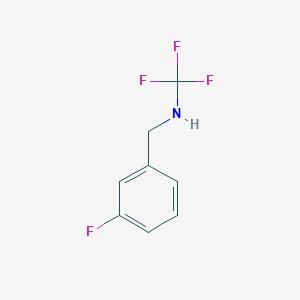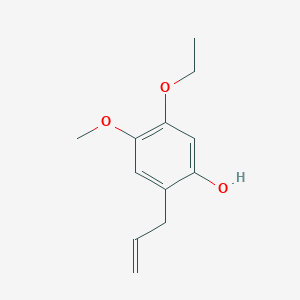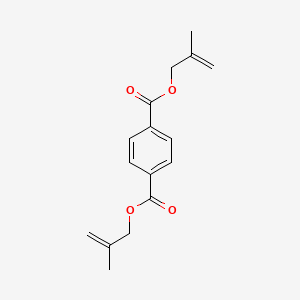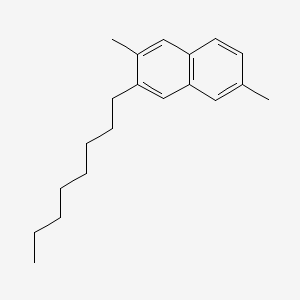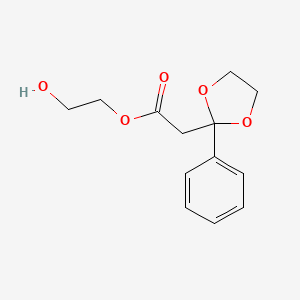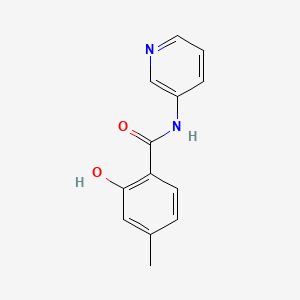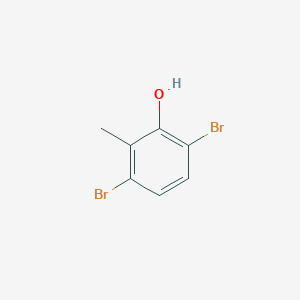
3,6-Dibromo-2-methylphenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,6-Dibromo-2-methylphenol is an organic compound with the molecular formula C₇H₆Br₂O. It belongs to the class of bromophenols, which are phenols substituted with bromine atoms. This compound is characterized by the presence of two bromine atoms at the 3rd and 6th positions and a methyl group at the 2nd position on the benzene ring. It is commonly used in various chemical reactions and has applications in scientific research.
准备方法
Synthetic Routes and Reaction Conditions
3,6-Dibromo-2-methylphenol can be synthesized through the bromination of 2-methylphenol (o-cresol). The reaction typically involves the use of bromine (Br₂) in the presence of a solvent such as acetic acid or carbon tetrachloride. The reaction conditions include maintaining a controlled temperature and stirring the mixture to ensure complete bromination.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of N-bromosuccinimide (NBS) as a brominating agent. This method is advantageous due to its high yield and selectivity. The reaction is carried out in an aqueous medium, often with the addition of a catalyst to enhance the reaction rate and efficiency .
化学反应分析
Types of Reactions
3,6-Dibromo-2-methylphenol undergoes various types of chemical reactions, including:
Electrophilic Substitution: The compound can participate in electrophilic substitution reactions, where the bromine atoms can be replaced by other electrophiles.
Oxidation: It can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: The bromine atoms can be reduced to form the corresponding phenol derivatives.
Common Reagents and Conditions
Bromination: Bromine (Br₂) or N-bromosuccinimide (NBS) in the presence of a solvent.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Major Products Formed
Electrophilic Substitution: Formation of substituted phenols.
Oxidation: Formation of quinones or other oxidized products.
Reduction: Formation of de-brominated phenols.
科学研究应用
3,6-Dibromo-2-methylphenol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other chemical compounds.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 3,6-Dibromo-2-methylphenol involves its interaction with molecular targets through electrophilic substitution and other chemical reactions. The bromine atoms on the benzene ring make it a reactive compound, allowing it to participate in various chemical transformations. The specific pathways and molecular targets depend on the context of its use, such as in biological systems or chemical synthesis .
相似化合物的比较
Similar Compounds
- 2,3-Dibromophenol
- 2,4-Dibromophenol
- 2,5-Dibromophenol
- 2,6-Dibromophenol
- 3,4-Dibromophenol
- 3,5-Dibromophenol
Uniqueness
3,6-Dibromo-2-methylphenol is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. The presence of bromine atoms at the 3rd and 6th positions, along with a methyl group at the 2nd position, differentiates it from other dibromophenols and influences its behavior in chemical reactions .
属性
分子式 |
C7H6Br2O |
|---|---|
分子量 |
265.93 g/mol |
IUPAC 名称 |
3,6-dibromo-2-methylphenol |
InChI |
InChI=1S/C7H6Br2O/c1-4-5(8)2-3-6(9)7(4)10/h2-3,10H,1H3 |
InChI 键 |
QPWFTOHHAGHUAW-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=CC(=C1O)Br)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-Bromo-6-(furan-2-ylmethoxy)imidazo[1,2-b]pyridazine](/img/structure/B13957581.png)
![6-Iodo-3,4-dihydro-2h-benzo[b][1,4]oxazine hydrochloride](/img/structure/B13957586.png)
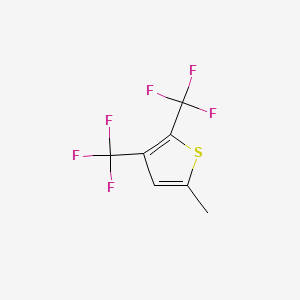
![5-Propylbenzo[c]phenanthrene](/img/structure/B13957606.png)
